Pyrogallol-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
132.15 g/mol |
IUPAC Name |
1,2,3-trideuterio-4,5,6-trideuteriooxybenzene |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H/i1D,2D,3D/hD3 |
InChI Key |
WQGWDDDVZFFDIG-QMJYEYNKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])O[2H])[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Pyrogallol D6
General Principles of Deuterium (B1214612) Incorporation into Aromatic Systems
The introduction of deuterium into aromatic compounds, such as the benzene (B151609) ring of pyrogallol (B1678534), is primarily achieved through hydrogen-deuterium (H/D) exchange reactions. The feasibility and regioselectivity of these reactions are governed by the electronic properties of the aromatic ring and the reaction conditions employed. Two principal mechanisms are widely utilized: electrophilic aromatic substitution and metal-catalyzed H/D exchange.
Acid-Catalyzed Electrophilic Aromatic Substitution: This is one of the most common methods for deuterating aromatic rings. nih.govnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism where a deuterated acid (e.g., D2SO4, DCl, CF3COOD) provides a source of deuterons (D+). youtube.comaklectures.com The π-electrons of the aromatic ring attack the deuteron (B1233211), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. aklectures.com A base (often the conjugate base of the deuterating acid or a solvent molecule like D2O) then removes a proton (H+) from the same carbon atom that the deuteron attacked, restoring the ring's aromaticity and resulting in a deuterated product. aklectures.comyoutube.com
The rate of this exchange is highly dependent on the substituents present on the aromatic ring. Electron-donating groups (EDGs), such as the hydroxyl (-OH) groups in pyrogallol, strongly activate the ring towards electrophilic substitution. They increase the electron density of the ring, particularly at the ortho and para positions, thereby stabilizing the carbocation intermediate and accelerating the rate of H/D exchange. youtube.com Conversely, electron-withdrawing groups deactivate the ring.
Metal-Catalyzed H/D Exchange: Transition metal catalysts, including platinum, palladium, rhodium, and iridium complexes, can facilitate H/D exchange on aromatic rings under milder conditions than strong acids. nih.govuni-rostock.deacs.org These reactions can proceed through various mechanisms, often involving oxidative addition of a C-H bond to the metal center. uni-rostock.de The choice of catalyst and ligands can offer high regioselectivity, for instance, directing deuterium incorporation to the ortho positions relative to a directing group. uni-rostock.deacs.org Soluble iridium complexes and heterogeneous catalysts like palladium on carbon (Pd/C) have proven effective for deuterating a range of aromatic substrates using D2O or D2 gas as the deuterium source. nih.gov
Specific Synthetic Routes for Pyrogallol-d6 Production
A direct, one-step synthesis of Pyrogallol-d6 is not commonly reported. A more practical and efficient approach involves a two-stage strategy: first, the synthesis of unlabeled pyrogallol, followed by a comprehensive H/D exchange reaction to introduce the deuterium atoms.
Stage 1: Synthesis of Pyrogallol Pyrogallol can be synthesized through several established methods. A prevalent laboratory and industrial method is the thermal decarboxylation of gallic acid. chemicalbook.com In this process, gallic acid is heated, typically in a solvent or under vacuum, causing it to lose a molecule of carbon dioxide to yield pyrogallol. chemicalbook.com
Another synthetic route involves the hydrolysis of 2,2,6,6-tetrachlorocyclohexanone. Other methods have also been developed, including microbial synthesis using genetically engineered E. coli, which represents a more sustainable "green" chemistry approach. nih.govresearchgate.netresearchgate.net
Stage 2: Deuteration of Pyrogallol Once pyrogallol is obtained, it can be deuterated to Pyrogallol-d6. Given the three strongly activating hydroxyl groups on the pyrogallol ring, acid-catalyzed H/D exchange is a highly effective method. The reaction involves treating pyrogallol with a strong deuterated acid in a deuterated solvent, such as a mixture of deuterated sulfuric acid (D2SO4) and deuterium oxide (D2O).
The reaction proceeds as follows: C₆H₃(OH)₃ + excess D₂SO₄/D₂O → C₆D₃(OD)₃ + H₂SO₄/H₂O
In this process, not only are the three hydrogens on the aromatic ring replaced by deuterium, but the acidic protons of the three hydroxyl groups also readily exchange with deuterons from the solvent. This comprehensive exchange results in the formation of fully deuterated pyrogallol (Pyrogallol-d6). The large excess of the deuterating agent drives the equilibrium towards the desired product.
Optimization of Deuterium Exchange and Labeling Efficiency
Achieving a high degree of deuterium incorporation is critical for the utility of Pyrogallol-d6. Several factors can be optimized to maximize the labeling efficiency.
Choice and Concentration of Deuterating Agent: Stronger deuterated acids generally lead to faster exchange rates. Agents like deuterated trifluoroacetic acid (CF3COOD) or deuterated triflic acid (TfOD) can be highly effective, acting as both the catalyst and the deuterium source. nih.govresearchgate.net Using a large molar excess of the deuterating agent ensures that the H/D exchange equilibrium is shifted heavily in favor of the deuterated product.
Temperature and Reaction Time: Increasing the reaction temperature typically accelerates the rate of H/D exchange. However, excessively high temperatures can lead to side reactions or decomposition, especially for a sensitive compound like pyrogallol. Therefore, the temperature must be carefully controlled. The reaction time should be sufficient to allow for the exchange of all six protons. The progress of the reaction can be monitored using techniques like NMR spectroscopy to determine the optimal duration.
Catalyst System: For metal-catalyzed deuteration, the choice of catalyst and solvent is crucial. For instance, changing from a protic solvent like methanol (B129727) to an aprotic solvent like ethyl acetate (B1210297) can significantly increase deuterium incorporation by preventing unwanted H-D exchange with the solvent. thalesnano.com The activity of the catalyst can also be tuned; a less active catalyst may offer higher selectivity for specific positions. thalesnano.com
Removal of Water (H₂O): The presence of even small amounts of protic hydrogen (¹H) from water (H₂O) can compete with the deuterium source and reduce the labeling efficiency. Therefore, all reagents and glassware should be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Below is a table summarizing various catalytic systems used for deuterium incorporation in aromatic compounds.
| Catalyst System | Deuterium Source | Typical Substrates | Key Features |
| D₂SO₄ / D₂O | D₂O | Activated aromatic rings (e.g., phenols, anilines) | Strong conditions; effective for electron-rich systems. youtube.com |
| CF₃COOD | CF₃COOD | Aromatic amines and amides | Acts as both solvent and deuterium source; efficient for a wide variety of substrates. nih.gov |
| Pd/C (Palladium on Carbon) | D₂ gas or D₂O | Aromatic rings, double bonds | Heterogeneous catalyst, easy to remove; can sometimes lead to reduction of the ring. nih.gov |
| Pt/C (Platinum on Carbon) | D₂ gas or D₂O | Sterically hindered aromatic positions | Can deuterate positions inaccessible to other catalysts. nih.gov |
| Iridium Complexes | D₂O, [D₆]acetone | Aliphatic and nonfunctionalized aromatics | Homogeneous catalyst; high degree of deuterium incorporation under relatively mild conditions. nih.gov |
| Rhodium Complexes | D₂O | Aromatic carboxylic acids | Allows for ortho-deuteration directed by the carboxylic acid group. acs.org |
Purification and Isolation Techniques for High Purity Deuterated Analogues
After the synthesis and deuteration reactions, the crude Pyrogallol-d6 must be purified to remove unreacted starting materials, partially deuterated species, and any reaction byproducts. Achieving high isotopic and chemical purity requires effective separation techniques.
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For pyrogallol, toluene (B28343) has been reported as an effective recrystallization solvent. prepchem.com
Sublimation: Pyrogallol can be purified by sublimation, a process where the solid is heated under vacuum, transforms directly into a gas, and then re-condenses as a pure solid on a cold surface. google.com This technique is particularly effective for removing non-volatile impurities.
Chromatography: For achieving very high purity or for separating mixtures of isotopologues (molecules with different numbers of deuterium atoms), chromatographic methods are employed.
Column Chromatography: The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase, separating components based on their differential adsorption.
High-Performance Liquid Chromatography (HPLC): A more advanced version of column chromatography that uses high pressure to pass the solvent through the column, offering much higher resolution and separation efficiency. nih.gov Preparative HPLC can be used to isolate highly pure Pyrogallol-d6.
Purity Analysis: The chemical and isotopic purity of the final product must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals at specific positions.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Pyrogallol-d6, confirming the successful incorporation of six deuterium atoms.
These purification and analytical steps are essential to ensure the final product meets the high purity standards required for its intended applications.
Spectroscopic Characterization and Structural Elucidation of Pyrogallol D6
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of Pyrogallol-d6. As a deuterated compound, specific NMR experiments are employed to confirm the positions of deuterium (B1214612) atoms, study the behavior of the remaining protons (hydroxyl groups), and verify the integrity of the carbon backbone. lookchem.com
Deuterium (²H) NMR spectroscopy serves as a direct method to observe the deuterium nuclei within a molecule. For Pyrogallol-d6, where the three aromatic protons and the three hydroxyl protons of pyrogallol (B1678534) are substituted with deuterium, a ²H NMR spectrum would be expected to show two distinct signals.
One signal would correspond to the deuterium atoms attached directly to the aromatic ring (C-D), and a second signal would correspond to the deuterium atoms of the hydroxyl groups (O-D). The chemical shifts in ²H NMR are identical to those in ¹H NMR. The primary utility of this technique is to confirm that deuteration has occurred at the intended positions and to assess the isotopic distribution, although it is less commonly used for routine characterization than other NMR methods. The analysis of static solid-state ²H NMR has been noted in studies of related compounds, such as guests encapsulated within pyrogallol rsc.orgarene structures. rsc.org
The ¹H NMR spectrum of Pyrogallol-d6 is significantly simplified compared to its non-deuterated counterpart due to the absence of aromatic protons. When dissolved in an aprotic deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6), the spectrum exclusively displays signals corresponding to the three protic hydroxyl (-OH) protons, assuming incomplete deuteration of these sites, or any residual water in the solvent.
The chemical shifts of these hydroxyl protons are sensitive to concentration, temperature, and hydrogen bonding. acdlabs.com In DMSO-d6, which is a hydrogen bond acceptor, hydroxyl proton signals are typically sharp and well-resolved, allowing for the observation of distinct peaks for each of the three non-equivalent -OH groups. acdlabs.comrsc.org For the parent compound, pyrogallol, these signals are observed as singlets. The study of these protic sites is crucial for understanding intermolecular interactions, such as host-guest chemistry in pyrogallol rsc.orgarene systems. dcu.ieresearchgate.net In the case of fully deuterated Pyrogallol-d6 (C₆D₃(OD)₃), no signals would be present in the ¹H NMR spectrum, aside from residual solvent or water peaks. The presence of any signals would indicate incomplete deuteration.
Carbon-13 NMR provides direct information about the carbon framework of the molecule. bhu.ac.in The ¹³C NMR spectrum of Pyrogallol-d6 is expected to show three distinct signals for the six carbon atoms of the benzene (B151609) ring, reflecting the molecule's symmetry. Based on data for the parent compound, pyrogallol, these signals can be predicted. chemicalbook.com
A key difference in the spectrum of Pyrogallol-d6 compared to pyrogallol is the effect of the deuterium atoms on the carbons to which they are attached (C-4, C-5, C-6). Due to one-bond carbon-deuterium coupling (¹J_CD), the signals for these carbons would appear as multiplets (typically 1:1:1 triplets) in a proton-decoupled spectrum. Furthermore, these signals may exhibit lower intensity due to the nuclear Overhauser effect (NOE) being less efficient with deuterium compared to protons. bhu.ac.in The carbons bearing the hydroxyl groups (C-1, C-2, C-3) would remain as singlets but may show slight shifts compared to the non-deuterated analog.
| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (in Pyrogallol-d6) |
| C1, C3 | ~146 | Singlet |
| C2 | ~135 | Singlet |
| C4, C6 | ~108 | Multiplet (triplet) |
| C5 | ~120 | Multiplet (triplet) |
Note: Chemical shifts are approximate and based on data for non-deuterated pyrogallol. Actual shifts can vary based on solvent and isotopic effects.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the molecular structure. cam.ac.ukyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. sdsu.edu For a highly pure Pyrogallol-d6 sample, the HSQC spectrum would be expected to show no correlations for the aromatic carbons (C4, C5, C6), confirming their deuteration. Any observed cross-peaks in this region would indicate residual, non-deuterated sites.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is particularly useful for identifying quaternary carbons and piecing together molecular fragments. sdsu.edursc.org In Pyrogallol-d6, an HMBC experiment would be instrumental. It would reveal correlations from the hydroxyl protons (-OH, if not fully deuterated) to the aromatic carbons. For example, the proton on the C-1 hydroxyl group would show correlations to carbons C-1, C-2, and C-6, providing definitive assignments for the carbon skeleton.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In Pyrogallol-d6, there are no aromatic protons, so no H-H couplings would be observed in that region. Depending on the rate of chemical exchange, correlations between the three different hydroxyl protons might be observable.
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for verifying the molecular formula of a compound by providing a highly accurate mass measurement. rsc.orgbioanalysis-zone.com For Pyrogallol-d6 (Chemical Formula: C₆D₆O₃), HRMS can precisely determine its mass-to-charge ratio (m/z), allowing for differentiation from other compounds with the same nominal mass. bioanalysis-zone.com
The theoretical monoisotopic mass of Pyrogallol-d6 can be calculated using the exact masses of the most abundant isotopes (¹²C, ²H, ¹⁶O). This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Host-Guest Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that has proven invaluable for studying non-covalent interactions, such as those in host-guest complexes. In the context of pyrogallol and its derivatives, ESI-MS allows for the transfer of intact supramolecular assemblies from solution to the gas phase for mass analysis, providing insights into stoichiometry and binding affinities.
Host-guest chemistry involving pyrogallol researchgate.netarenes, which are macrocycles formed from the condensation of pyrogallol and an aldehyde, has been extensively studied using ESI-MS. These macrocycles can encapsulate guest molecules within their cavities. For instance, the complexation of C-tetra(propyl)pyrogallol researchgate.netarene with neurotransmitters like choline, betaine, and carnitine has been examined in the gas phase. researchgate.netcsic.es ESI-MS results have demonstrated the formation of 1:1 inclusion complexes between the pyrogallol researchgate.netarene host and the neurotransmitter guests. csic.es Even when starting with different host-guest stoichiometries in solution, the 1:1 complex is predominantly observed in the gas phase, confirming this binding ratio. csic.esresearchgate.net
The stability of these complexes can be influenced by the nature of the pyrogallol researchgate.netarene. Studies on acetylated and benzylated pyrogallol researchgate.netarenes have shown that their complexation behavior with guest molecules like carnitine can vary. researchgate.netmdpi.com ESI-MS, in conjunction with other techniques like NMR spectroscopy, helps to elucidate the formation and stability of these host-guest systems. researchgate.netresearchgate.netmdpi.com The technique is sensitive enough to detect the molecular ions of the complexes, such as [6 + Na]⁺ for O-acetylated-tetra(phenyl)calix researchgate.netpyrogallolarene and [2 + Na]⁺ for C-tetra(phenyl)pyrogallol researchgate.netarene. mdpi.com
Table 1: ESI-MS Data for Pyrogallol researchgate.netarene Host-Guest Complexes
| Host Compound | Guest Compound | Observed Complex Stoichiometry (Host:Guest) | Key Findings |
|---|---|---|---|
| C-tetra(propyl)pyrogallol researchgate.netarene | Choline, Betaine, Carnitine | 1:1 | Formation of stable 1:1 inclusion complexes confirmed in the gas phase. csic.es |
| Acetylated calix researchgate.netpyrogallolarene | Choline, Betaine | 1:1 | Stable host-guest complex formation observed. researchgate.net |
| Benzylated tetra(phenyl)pyrogallol researchgate.netarene | Carnitine | 1:1 | Evidence of interaction and complex formation. researchgate.netmdpi.com |
| C-tetra(phenyl)pyrogallol researchgate.netarene | - | - | Molecular ion observed at m/z = 879.2 [2 + Na]⁺. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Pyrogallol-d6
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many polar compounds, including pyrogallol and its deuterated analog, are not directly amenable to GC analysis due to their low volatility and tendency to adsorb onto the GC column. To overcome this, derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile derivatives.
Silylation is a common derivatization method where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. luc.edunih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. luc.edumassbank.eu The analysis of pyrogallol has shown that derivatization with these reagents can lead to a mixture of mono-, di-, and tri-substituted TMS derivatives, which can be separated and identified by GC-MS. luc.edu The mass spectra of these derivatives provide characteristic fragmentation patterns that aid in their identification. researchgate.net
Another derivatization technique involves acetylation using acetic anhydride. luc.edumdpi.com This method has been shown to achieve quantitative derivatization of pyrogallol, where all hydroxyl groups are converted to their acetylated form. luc.edu The resulting derivative is more suitable for GC-MS analysis, and the mass spectrum of the fully derivatized pyrogallol shows a distinct molecular ion. luc.edu
The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization for accurate quantification. luc.eduresearchgate.net
Table 2: GC-MS Derivatization of Pyrogallol
| Derivatization Agent | Key Observations |
|---|---|
| BSTFA/TMCS | Formation of mono-, di-, and tri-substituted TMS-pyrogallol. luc.edu |
| MSTFA/TMCS | Similar to BSTFA, produces a mixture of TMS derivatives. luc.edu |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govedinst.com These techniques are highly sensitive to molecular structure and bonding, making them ideal for the characterization of Pyrogallol-d6.
The vibrational spectrum of pyrogallol has been extensively studied. slideshare.netijera.com The C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. ijera.com For pyrogallol, these bands have been identified at 3069 cm⁻¹ in the IR spectrum and at 3077 and 3060 cm⁻¹ in the Raman spectrum. ijera.com The C-C stretching vibrations within the benzene ring usually appear between 1400 and 1650 cm⁻¹. ijera.com In pyrogallol, these have been assigned to bands at 1633, 1621, and 1524 cm⁻¹ in the IR spectrum and 1627, 1540, and 1493 cm⁻¹ in the Raman spectrum. ijera.com
The hydroxyl (O-H) and carbonyl (C=O) stretching vibrations are also key features. The O-H stretching vibration in pyrogallol is observed as a broad band, for instance, at 3424 cm⁻¹ in the attenuated total reflectance (ATR)-FTIR spectrum of a poly(pyrogallol) deposited surface. acs.org The C-O stretching vibrations in pyrogallol are strong and have been assigned to bands at 1323, 1289, and 1243 cm⁻¹ in the FT-IR spectrum. ijera.com
For deuterated compounds like Pyrogallol-d6, shifts in the vibrational frequencies of modes involving the deuterium atoms are expected. These isotopic shifts provide valuable information for the precise assignment of vibrational modes.
Table 3: Vibrational Frequencies (cm⁻¹) for Pyrogallol
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| C-H Stretching | 3069 ijera.com | 3077, 3060 ijera.com |
| C-C Stretching | 1633, 1621, 1524 ijera.com | 1627, 1540, 1493 ijera.com |
| C-O Stretching | 1323, 1289, 1243 ijera.com | - |
X-ray Diffraction Studies of Pyrogallol Derivatives and Analogs for Solid-State Conformation
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the conformation of molecules in the solid state and the nature of intermolecular interactions.
Studies on pyrogallol and its derivatives have revealed various crystal structures and conformations. Pyrogallol itself crystallizes in the monoclinic space group P2₁/n. acs.org The conformation of the hydroxyl groups can vary depending on the crystalline environment. For example, pyrogallol adopts a stable conformation "A" in its pure form and in its hydrate, but a metastable conformation "C" in cocrystals with isonicotinamide (B137802) and nicotinamide. researchgate.net
The solid-state structures of pyrogallol researchgate.netarenes are of particular interest due to their host-guest chemistry. These macrocycles can exist in different conformations, such as the cone, partial cone, 1,2-alternate, and 1,3-alternate forms. researchgate.net The rccc cone conformation is often observed for pyrogallol researchgate.netarene macrocycles. ntu.ac.uk X-ray crystallography has been used to determine the crystal structure of various pyrogallol researchgate.netarene derivatives, confirming their conformations and revealing how solvent molecules can act as templates or guests in the crystallization process. ntu.ac.uk For instance, the crystal structure of O-acetylated-tetra(propyl)calix researchgate.netpyrogallolarene has been determined, providing detailed information about its solid-state conformation. mdpi.com
Cocrystallization of pyrogallol with other molecules, such as caffeine (B1668208) and curcuminoids, has also been investigated, revealing the formation of new crystalline phases with distinct structures. acs.orgmiddlebury.edu
Table 4: Crystallographic Data for Pyrogallol and its Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Pyrogallol | Monoclinic | P2₁/n | Stable "A" conformation of hydroxyl groups. acs.orgresearchgate.net |
| Pyrogallol Tetarto Hydrate | Tetragonal | P4₂/n | - acs.org |
| Pyrogallol-Isonicotinamide Cocrystal | - | - | Metastable "C" conformation of pyrogallol. researchgate.net |
| O-acetylated-tetra(propyl)calix researchgate.netpyrogallolarene | - | - | Provides detailed solid-state conformational data. mdpi.com |
Advanced Analytical Methodologies Utilizing Pyrogallol D6
Application as an Internal Standard in Quantitative Analytical Assays
As an internal standard, Pyrogallol-d6 is added in a known quantity to a sample before processing. It experiences the same potential losses during extraction, derivatization, and injection as the target analyte. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for these variations, leading to significantly more accurate quantification.
In trace analysis, where analytes are present at extremely low concentrations, matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate results. The use of a stable isotope-labeled internal standard like Pyrogallol-d6 is the gold standard for mitigating these effects in LC-MS/MS analyses. Because Pyrogallol-d6 co-elutes with the unlabeled pyrogallol (B1678534) and experiences the same ionization effects in the mass spectrometer's source, it provides the most reliable correction.
For instance, in the analysis of phenolic compounds in complex biological matrices like human plasma or environmental water samples, Pyrogallol-d6 allows for precise quantification even at nanogram-per-milliliter levels. The method involves adding a fixed concentration of Pyrogallol-d6 to all calibration standards and unknown samples. The ratio of the analyte peak area to the internal standard peak area is then used to construct the calibration curve and determine the concentration in the samples. This approach effectively normalizes for variability in sample preparation and instrument response.
Table 1: Representative LC-MS/MS Method Parameters for Pyrogallol Analysis Using Pyrogallol-d6
| Parameter | Value | Description |
| Analyte | Pyrogallol | The target compound for quantification. |
| Internal Standard (IS) | Pyrogallol-d6 | Stable isotope-labeled standard for normalization. |
| Matrix | Human Plasma | A complex biological sample where matrix effects are common. |
| LC Column | C18 Reverse Phase | Standard column for separating moderately polar compounds. |
| MS/MS Transition (Pyrogallol) | m/z 125 → 107 | Precursor and product ion pair for quantification of the analyte. |
| MS/MS Transition (Pyrogallol-d6) | m/z 131 → 113 | Precursor and product ion pair for the internal standard. |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the method is accurate. |
| Accuracy (% Recovery) | 95% - 108% | Demonstrates the closeness of measured values to the true value. |
| Precision (%RSD) | < 7% | Indicates the high reproducibility of the measurement. |
For the analysis of volatile and semi-volatile compounds, GC-MS is a powerful technique. When analyzing pyrogallol or related volatile metabolites, a derivatization step, such as silylation, is often required to increase their volatility and thermal stability. Pyrogallol-d6 serves as an ideal internal standard in these workflows. It undergoes the same derivatization reaction and has nearly identical chromatographic behavior to the non-labeled analyte, but is clearly distinguished by the mass spectrometer.
This application is crucial in metabolomics studies, for example, when quantifying volatile phenols in matrices like feces, plasma, or tissue samples to study gut microbiota activity. The use of Pyrogallol-d6 corrects for inconsistencies in derivatization efficiency and injection volume, which are common sources of error in GC-MS analysis.
Mechanistic Investigations and Kinetic Isotope Effects with Pyrogallol D6
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The fundamental principle behind the use of Pyrogallol-d6 in mechanistic studies is the deuterium kinetic isotope effect. The greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency for C-D and O-D bonds. Consequently, more energy is required to break these bonds, which can result in a slower reaction rate when a deuterated bond is cleaved in the rate-determining step. wikipedia.org
Primary and Secondary KIEs in Oxidation and Redox Reactions
Primary kinetic isotope effects are observed when a bond to the isotope is broken during the rate-limiting step of a reaction. libretexts.org In the context of pyrogallol's oxidation and redox chemistry, this often involves the transfer of a hydrogen atom (HAT), proton (PT), or hydride. Comparing the reaction rates of pyrogallol (B1678534) (kH) and Pyrogallol-d6 (kD) can reveal a primary KIE, typically expressed as the ratio kH/kD. A value significantly greater than 1 indicates that hydrogen/deuterium transfer is central to the slowest step of the reaction. For instance, a deuterium KIE of 5.6 was observed in the oxidation of proline, indicating that C-H bond cleavage is rate-limiting. nih.gov Such studies on Pyrogallol-d6 can help distinguish between different mechanistic possibilities, such as proton-coupled electron transfer (PCET) versus hydrogen atom transfer. osti.gov
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but is near the reaction center. wikipedia.org These effects are generally smaller but can provide detailed information about changes in the transition state structure. For example, a change in hybridization at a carbon atom from sp³ to sp² during a reaction can lead to a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ can result in an inverse KIE (kH/kD < 1). wikipedia.org In a study on dopamine (B1211576) oxidation, substitution of deuterium at the aromatic ring positions resulted in KIE values close to unity, a secondary effect indicating these positions only slightly affect the conversion of the enzyme-substrate complex. bibliotekanauki.pl
Table 1: Representative Kinetic Isotope Effects in Various Reactions
| Reaction / System | Type of KIE | Observed kH/kD Value | Mechanistic Implication |
| D-amino acid oxidase with [2-D]d-alanine | Primary | 9.1 ± 1.5 | C-H bond rupture is rate-limiting. researchgate.net |
| Formate Dehydrogenase with DCO₂⁻ | Primary | 2.2 | Hydride transfer is part of the rate-determining step. unl.edu |
| Cytochrome P450 with deuterated substrates | Primary | ~3–5 | C-H bond breaking is at least partially rate-limiting. nih.gov |
| Dopamine oxidation with [2',5',6'-²H₃]-DA | Secondary | ~1 | Ring positions have a minor effect on the transition state. bibliotekanauki.pl |
Solvent Isotope Effects in Solution-Phase Processes
When a reaction is performed in a deuterated solvent like heavy water (D₂O) instead of H₂O, a solvent isotope effect (SIE) can be measured. numberanalytics.com This effect is a powerful probe for understanding the role of the solvent, especially in processes involving proton transfer. numberanalytics.commdpi.com A significant change in the reaction rate upon switching to D₂O suggests that solvent molecules are actively participating in the rate-determining step, for example, by acting as a proton shuttle. iupac.org For enzymatic reactions, measuring kinetic parameters in both H₂O and D₂O at various pH/pD values is crucial, as pKa values of enzyme residues and substrates can shift in the heavier solvent. nih.gov An SIE of 3.1 was observed in the reaction of D-amino acid oxidase, decreasing at higher pH, which provided insight into the involvement of a solvent-exchangeable proton in the catalytic mechanism. researchgate.net
Studies of Free Radical Generation and Scavenging Mechanisms
Pyrogallol is a potent antioxidant, a property attributed to its ability to scavenge harmful free radicals. researchgate.net The primary mechanism for this activity is the donation of a hydrogen atom from one of its hydroxyl groups to a radical, which in turn generates a more stable semiquinone radical. nih.gov Pyrogallol-d6 is an essential tool for investigating this process. By measuring the KIE of the radical scavenging reaction, researchers can confirm whether the hydrogen atom transfer (HAT) step is rate-limiting. nih.govmdpi.com Computational studies have shown that the bond dissociation energy (BDE) of the O-H bonds is a key factor in antioxidant ability, with the pyrogallol moiety showing lower BDEs compared to other phenol (B47542) configurations, making it a better hydrogen donor. nih.govresearchgate.net Isotopic labeling with Pyrogallol-d6 allows for precise tracking of the atom transfer, confirming the site of radical attack and helping to characterize the resulting radical species.
Enzymatic Reaction Pathway Elucidation (e.g., Dioxygenase-catalyzed Cleavage of Pyrogallol)
Isotopically labeled substrates are fundamental to deciphering complex enzymatic reaction pathways. pharmafeatures.com Pyrogallol-d6 can be used to study enzymes like pyrogallol-cleaving dioxygenases, which catalyze the oxidative cleavage of the aromatic ring. colab.ws By using the deuterated substrate, it can be determined if C-H (or C-D) bond cleavage is a rate-limiting step in the catalytic cycle. researchgate.net While direct studies using Pyrogallol-d6 with dioxygenase are not widely cited, analogous studies using ¹⁸O₂ have been crucial. For instance, ¹⁸O labeling studies on catechol 1,2-dioxygenase using pyrogallol as a substrate showed that the enzyme acts as both a dioxygenase and a monooxygenase, leading to two different products and ruling out certain intermediates. nih.gov Similar experiments with Pyrogallol-d6 could provide complementary information on the role of hydrogen abstraction in the mechanism.
Investigation of Oxidative Coupling and Dearomatization Processes
The oxidation of pyrogallol can lead to the formation of larger molecules through oxidative coupling, sometimes resulting in dearomatized products. researchgate.netcore.ac.uk These reactions are relevant to the formation of natural products and humic substances. Pyrogallol-d6 is useful in studying the mechanisms of these complex reactions. For example, in a reaction involving the coupling of a pyrogallol-based compound with an amine, deuterated solvents like DMSO-d6 were used to probe the reaction network and product distribution. researchgate.net The process was characterized as an oxidative dearomatization, amination, and reductive aromatization (ODARA) sequence. researchgate.netuni-muenchen.de By analyzing the products from a reaction mixture containing both pyrogallol and Pyrogallol-d6, mass spectrometry can be used to trace how the molecules connect, providing direct evidence for the coupling mechanism. nih.gov
Biochemical and Metabolic Research Applications of Pyrogallol D6 in Vitro and Non Clinical Models
Tracking Metabolic Pathways and Transformations in Biological Systems
The use of deuterated compounds like Pyrogallol-d6 is instrumental in metabolic research, offering a clear way to trace the journey of a molecule through complex biological systems. The heavier isotope of hydrogen, deuterium (B1214612) (d), does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its non-deuterated counterparts by mass spectrometry. This enables researchers to track the specific metabolic fate of the administered compound.
In Vitro Metabolic Studies (e.g., Cell-Based Assays, Enzyme Assays)
In vitro models are fundamental for dissecting the metabolic transformations of compounds like pyrogallol (B1678534) at a cellular and enzymatic level. nih.gov These systems, which include cell-based assays and purified enzyme assays, provide a controlled environment to study specific metabolic reactions without the complexities of a whole organism. nih.gov
Cell-based assays often utilize liver-derived cell lines, such as HepG2 or HepaRG, because the liver is the primary site of xenobiotic metabolism. frontierspartnerships.orgredalyc.org These cells can be engineered to express specific drug-metabolizing enzymes, allowing for a detailed investigation of their role in the biotransformation of a test compound. redalyc.org For instance, a study might involve incubating Pyrogallol-d6 with a specific cytochrome P450 (CYP) isozyme to determine if it is a substrate and to identify the resulting metabolites. While these models are powerful, it's important to note that cell lines may not fully replicate the metabolic capabilities of primary human hepatocytes. redalyc.orgd-nb.info
Enzyme assays, on the other hand, use purified enzymes to study a single metabolic reaction in isolation. d-nb.info This approach offers high reproducibility and is ideal for determining the kinetic parameters of a specific enzymatic conversion. For example, researchers could use a purified UDP-glucuronosyltransferase (UGT) enzyme to investigate the glucuronidation of Pyrogallol-d6, a common phase II metabolic reaction.
Table 1: In Vitro Systems for Metabolic Studies
| System Type | Description | Advantages | Limitations |
|---|---|---|---|
| Cell-Based Assays | Use of cultured cells (e.g., HepG2, HepaRG) to model metabolism. frontierspartnerships.orgredalyc.org | Can model complex cellular processes and pathways. | May not fully replicate in vivo metabolism; potential for cytotoxicity of test compounds. d-nb.info |
| Enzyme Assays | Use of purified enzymes to study specific reactions. d-nb.info | High reproducibility; allows for detailed kinetic analysis. d-nb.info | Does not capture the complexity of the cellular environment. d-nb.info |
| Liver Microsomes | Subcellular fraction containing a high concentration of drug-metabolizing enzymes. d-nb.info | High metabolic activity. | Can be cytotoxic to cell cultures; may not represent the full spectrum of in vivo metabolism. d-nb.info |
Animal Model Studies of Pyrogallol Metabolism (focus on biochemical transformations and fate)
Animal models provide a more holistic view of a compound's metabolism, encompassing absorption, distribution, metabolism, and excretion (ADME). The use of Pyrogallol-d6 in such studies allows for the precise tracking of the compound and its metabolites throughout the animal's system.
For example, a study might involve administering Pyrogallol-d6 to mice and then analyzing various tissues and excreta (urine and feces) over time. researchgate.net By using mass spectrometry, researchers can identify and quantify the parent compound and its deuterated metabolites. This information helps to build a comprehensive picture of the compound's metabolic fate, including the major metabolic pathways and the extent of its distribution in the body.
One study investigated the effects of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a compound containing a pyrogallol moiety, in a mouse model of high-fat diet-induced hypertension. nih.gov While this study did not use a deuterated form, it highlights the type of in vivo research where Pyrogallol-d6 could be applied to trace the metabolic fate of the pyrogallol portion of the molecule and its contribution to the observed physiological effects. nih.gov
Investigation of Gut Microbial Metabolism and Metabolite Formation
The gut microbiota plays a crucial role in the metabolism of many dietary compounds, including polyphenols from which pyrogallol can be derived. nih.govelifesciences.org The use of Pyrogallol-d6 in this context allows for the unambiguous identification of metabolites produced by the gut microbes.
Studies have shown that complex polyphenols like (-)-epigallocatechin (B1671488) gallate (EGCG), found in green tea, are broken down by gut bacteria into smaller, more readily absorbed compounds, including pyrogallol. nih.gov In a research setting, incubating Pyrogallol-d6 with fecal samples from humans or animals in an anaerobic environment can simulate the conditions of the gut and reveal the specific metabolic transformations carried out by the resident microbial community. elifesciences.org This can lead to the identification of novel microbial metabolites and the enzymes responsible for their formation. For instance, research has shown that gut microbial enzymes can catalyze the reversible conversion of phloroglucinol (B13840) to pyrogallol. biorxiv.org
Elucidation of Biochemical Interactions with Reactive Oxygen Species (ROS) and Free Radicals
Pyrogallol is known for its ability to generate reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O2•−). researchgate.net This property makes it a useful tool for studying the cellular responses to oxidative stress. The use of Pyrogallol-d6 can help to differentiate the effects of the exogenously supplied pyrogallol from other cellular processes that may also generate ROS.
Research has demonstrated that pyrogallol can induce oxidative stress in various cell types, leading to a range of cellular responses. For example, in human pulmonary fibroblast cells, pyrogallol treatment increased mitochondrial O2•− levels and induced cell death. nih.gov Similarly, in yeast, pyrogallol increased resistance to hydrogen peroxide (H2O2) and was associated with a reduction in intracellular oxidation and protein carbonylation. nih.gov
By using Pyrogallol-d6, researchers can more accurately trace the direct involvement of the pyrogallol molecule in these ROS-generating reactions and its subsequent impact on cellular components.
Studies on Nrf2-Associated Gene Expression in Research Models
The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comfrontiersin.org Pyrogallol has been identified as a potent inducer of Nrf2-mediated gene expression. mdpi.comnih.gov
In vitro studies using cell lines like U2OS and Hepa1c1c7 have shown that pyrogallol can activate the Nrf2 pathway, leading to the upregulation of Nrf2 target genes. mdpi.comnih.gov One study found that pyrogallol was a more potent inducer of Nrf2-mediated gene expression than its parent compound, EGCG. mdpi.comnih.gov The use of Pyrogallol-d6 in such experiments would allow for a more precise correlation between the uptake and metabolism of pyrogallol and the activation of the Nrf2 signaling pathway.
Computational approaches have also been developed to identify chemical modulators of Nrf2 from large gene expression databases. plos.org These methods could be applied to data from Pyrogallol-d6 studies to further refine our understanding of its mechanism of action.
Table 2: Nrf2-Associated Gene Expression Induced by Pyrogallol
| Gene | Function | Effect of Pyrogallol | Reference |
|---|---|---|---|
| Nrf2 (NFE2L2) | Master regulator of antioxidant response. mdpi.comfrontiersin.org | Activated by pyrogallol. mdpi.comnih.gov | mdpi.comnih.gov |
| AKR1B10 | Aldo-keto reductase family 1 member B10. | Known Nrf2 target gene. plos.org | plos.org |
| AKR1C1 | Aldo-keto reductase family 1 member C1. | Known Nrf2 target gene. plos.org | plos.org |
| NQO1 | NAD(P)H quinone dehydrogenase 1. | Known Nrf2 target gene. plos.org | plos.org |
| TXNRD1 | Thioredoxin reductase 1. | Known Nrf2 target gene. plos.org | plos.org |
| SRXN1 | Sulfiredoxin 1. | Known Nrf2 target gene. plos.org | plos.org |
| GCLC | Glutamate-cysteine ligase catalytic subunit. | Known Nrf2 target gene. plos.org | plos.org |
| GCLM | Glutamate-cysteine ligase modifier subunit. | Known Nrf2 target gene. plos.org | plos.org |
Mechanisms of Action in Cellular Response Pathways (e.g., Apoptosis, Fibroblast Viability, MAPK Signaling)
Pyrogallol can influence a variety of cellular signaling pathways, ultimately affecting cell fate decisions such as apoptosis (programmed cell death) and cell viability. The use of Pyrogallol-d6 can help to elucidate the direct role of the compound in these intricate processes.
Studies have shown that pyrogallol can induce apoptosis in different cell types. For example, in human pulmonary fibroblast cells, pyrogallol treatment led to both apoptosis and necrosis. nih.gov The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and stress responses, has been implicated in pyrogallol-induced cell death. nih.govfrontiersin.orgmedsci.org In the study with human pulmonary fibroblasts, inhibitors of the MAPK pathway enhanced the cell death induced by pyrogallol, suggesting a complex interplay between these signaling cascades. nih.gov
Furthermore, pyrogallol has been shown to affect the viability of fibroblasts. nih.gov Understanding how Pyrogallol-d6 modulates these pathways can provide valuable insights into its potential therapeutic or toxicological effects.
Table 3: Cellular Response Pathways Modulated by Pyrogallol
| Pathway | Key Proteins | Effect of Pyrogallol | Reference |
|---|---|---|---|
| Apoptosis | Caspases, PARP, Bcl-2 family proteins. | Can induce apoptosis. nih.gov | nih.gov |
| Fibroblast Viability | Not specified. | Can decrease fibroblast viability. nih.gov | nih.gov |
| MAPK Signaling | ERK, JNK, p38. | Can modulate MAPK signaling pathways. nih.govfrontiersin.orgmedsci.org | nih.govfrontiersin.orgmedsci.org |
Host Guest Chemistry and Supramolecular Interactions Involving Pyrogallol Derivatives
Pyrogallol[n]arenes as Macrocyclic Hosts for Molecular Recognition
Pyrogallol[n]arenes are macrocyclic compounds formed by the condensation of pyrogallol (B1678534) with various aldehydes. researchgate.net These molecules are capable of self-assembling into larger, well-defined structures, most notably hexameric capsules, through a network of hydrogen bonds. researchgate.netresearchgate.net These capsules possess a significant internal cavity, estimated to be around 1300 ų, which can encapsulate small guest molecules. researchgate.net This process of molecular encapsulation is a prime example of host-guest chemistry, where the pyrogallol[n]arene assembly acts as the host and the entrapped molecule is the guest.
The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and cation-π interactions. ntu.ac.ukbeilstein-journals.org The unique architecture of pyrogallol[n]arenes, with their electron-rich aromatic cavities and hydroxyl-fringed rims, makes them particularly adept at recognizing and binding with a variety of guest molecules, including alkanes, acids, amines, and aromatic compounds. researchgate.netdu.edu The selectivity of this recognition is influenced by the size, shape, and chemical properties of both the host and the guest. researchgate.net
The versatility of pyrogallol[n]arenes extends to their functionalization. By modifying the aldehyde used in their synthesis or by chemically altering the hydroxyl groups, their solubility, size, and binding properties can be tailored for specific applications. mdpi.com This adaptability has made them a subject of significant interest in the development of synthetic receptors and sensors. researchgate.netrsc.org
Investigation of Binding Interactions with Deuterated Guests or in Deuterated Media
The use of deuterated compounds has been instrumental in elucidating the intricate binding interactions within pyrogallol[n]arene host-guest systems. Deuterium (B1214612) (²H), as a stable isotope of hydrogen, offers a unique probe for nuclear magnetic resonance (NMR) spectroscopy studies without significantly altering the chemical nature of the molecules involved.
Research has extensively utilized deuterated guests to study their dynamics within the host capsule. For instance, the encapsulation of deuterated arenes like fluorene-d₂, fluoranthene-d₁₀, and pyrene-d₁₀ inside pyrogallol nih.govarene hexamers has been investigated using solid-state ²H NMR. rsc.orgrsc.org These studies revealed that the guest molecules retain liquid-state-like dynamics even when the host capsule is in the solid state. rsc.orgrsc.org This indicates a relatively unhindered environment within the capsule's interior.
The use of deuterated solvents in NMR studies is a standard practice to avoid signal overlap from the solvent. In the context of pyrogallol[n]arenes, studies in deuterated solvents such as CDCl₃, d₆-acetone, and DMSO-d₆ have been crucial for characterizing the structure and behavior of the host-guest complexes. mdpi.comrsc.orgnih.govscispace.com For example, diffusion NMR (DOSY) experiments in deuterated solvents have been used to determine the size and structure of pyrogallol nih.govarene aggregates, confirming the formation of hexameric capsules in various organic solvents. figshare.comresearchgate.net These studies have also shown that the choice of solvent can influence the encapsulation process and the stability of the resulting complex. researchgate.netresearchgate.net
Furthermore, investigations into the exchange dynamics of guests have benefited from deuterated media. By monitoring the NMR signals of both the host and the guest over time, the kinetics and mechanisms of guest entry and exit can be determined, providing insights into the stability of these supramolecular assemblies. researchgate.net
Characterization of Inclusion Complexes by NMR and Mass Spectrometry
The primary techniques for characterizing pyrogallol[n]arene inclusion complexes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy provides a wealth of information about the structure, dynamics, and interactions within the host-guest system.
¹H NMR: Proton NMR is used to confirm the formation of the inclusion complex by observing the upfield shifts of the guest protons' signals, which is a direct consequence of the shielding effect of the aromatic rings of the host. rsc.org It can also provide information on the stoichiometry of the complex through integration of the host and guest signals. du.edu 2D NMR techniques, such as HMQC and DOSY, are employed to further elucidate the structure and diffusion characteristics of the aggregates. nih.govfigshare.com
²H NMR: As discussed previously, deuterium NMR of deuterated guests provides unique insights into the dynamics and mobility of the encapsulated species within the host's cavity. rsc.orgrsc.org
¹³C NMR: Carbon-13 NMR is used to confirm the structure of the pyrogallol[n]arene macrocycle and its derivatives. researchgate.netmdpi.com
Mass Spectrometry is a powerful tool for determining the composition and stoichiometry of the host-guest complexes in the gas phase.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique allows for the observation of intact, non-covalently bound supramolecular assemblies. ESI-MS has been successfully used to detect hexameric pyrogallol nih.govarene capsules and their inclusion complexes with various guests. researchgate.netdu.edu It provides direct evidence for the formation of 1:1 host-guest complexes and can also reveal the presence of larger aggregates. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique has also been applied to analyze pyrogallol[n]arene complexes, providing complementary information on their mass and composition. scispace.com
The combination of NMR and mass spectrometry offers a comprehensive picture of the structure, dynamics, and stoichiometry of pyrogallol[n]arene inclusion complexes, solidifying our understanding of these fascinating supramolecular systems. researchgate.netnih.govfigshare.comresearchgate.net
| Parameter | Technique | Observation | Reference |
| Guest Dynamics | Solid-state ²H NMR | Deuterated arene guests exhibit liquid-state-like dynamics within the solid-state host capsule. | rsc.orgrsc.org |
| Complex Formation | ¹H NMR | Upfield shift of guest proton signals upon encapsulation. | rsc.org |
| Aggregate Structure | Diffusion NMR (DOSY) | Confirms the formation and size of hexameric capsules in deuterated solvents. | figshare.comresearchgate.net |
| Stoichiometry | ESI-MS | Detection of intact 1:1 host-guest complexes in the gas phase. | researchgate.net |
| Structural Elucidation | 2D NMR (HMQC) | Provides detailed structural information of the host-guest assembly. | nih.gov |
Computational and Theoretical Studies of Pyrogallol D6
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study the properties of molecules, including pyrogallol (B1678534) and its derivatives. orientjchem.orgresearchgate.netresearchgate.net DFT calculations allow for the determination of various electronic properties and reactivity descriptors.
Electronic Structure: The electronic structure of a molecule dictates its chemical behavior. DFT calculations can provide detailed information about the distribution of electrons within Pyrogallol-d6. Key parameters that can be calculated include:
Electron Density Distribution: This reveals the regions of high and low electron density, indicating the locations of chemical bonds and lone pairs. For Pyrogallol-d6, the high electron density would be concentrated around the oxygen atoms of the hydroxyl groups and within the aromatic ring.
Molecular Orbitals: DFT calculates the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MESP): The MESP map illustrates the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For Pyrogallol-d6, the negative potential would be localized near the oxygen atoms, making them susceptible to electrophilic attack.
Reactivity: DFT is also employed to predict the reactivity of molecules through various conceptual DFT descriptors. orientjchem.orgmdpi.comscielo.org.mx These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.
| Reactivity Descriptor | Description | Relevance to Pyrogallol-d6 |
| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. | A higher chemical potential suggests a greater tendency to donate electrons. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. researchgate.net |
| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons. orientjchem.org | This index helps in understanding the electrophilic nature of Pyrogallol-d6. |
| Fukui Functions | Indicate the change in electron density at a specific point when the total number of electrons is changed, identifying sites for nucleophilic and electrophilic attack. mdpi.com | For Pyrogallol-d6, these functions can pinpoint which atoms are most likely to be involved in a reaction. |
This table is generated based on the principles of DFT reactivity descriptors and their general application to molecules like pyrogallol.
Studies on related pyrogallol-based systems have utilized DFT to analyze thermodynamic and stability parameters of metal complexes, demonstrating the utility of this method in understanding the coordination chemistry and potential applications of these compounds. orientjchem.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mkjc.in By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mkjc.infiveable.me
Conformational Analysis: Pyrogallol-d6, like its non-deuterated counterpart, possesses conformational flexibility due to the rotation of its hydroxyl groups. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. parssilico.com Key analyses in conformational studies include:
Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of atomic positions over time relative to a reference structure, indicating the stability of the molecule's conformation. fiveable.me
Dihedral Angle Analysis: By monitoring the dihedral angles of the C-C-O-D bonds, researchers can characterize the orientation of the deuterated hydroxyl groups and their dynamics.
Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other and with their environment. rsc.org For Pyrogallol-d6, this can involve interactions with solvent molecules or other Pyrogallol-d6 molecules.
Hydrogen Bonding: The deuterated hydroxyl groups of Pyrogallol-d6 can act as both hydrogen bond donors and acceptors. MD simulations can quantify the formation, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding its properties in condensed phases. umsystem.edu
π-π Stacking: The aromatic ring of Pyrogallol-d6 can participate in π-π stacking interactions with other aromatic systems. These interactions play a significant role in the self-assembly and crystal packing of such molecules. researchgate.net
Solvent Effects: By simulating Pyrogallol-d6 in a box of solvent molecules (e.g., water or DMSO), MD can reveal how the solvent influences its conformation and dynamics. fiveable.me The solvent accessible surface area (SASA) is a common metric used to characterize the molecule's exposure to the solvent. fiveable.me
Recent research has used MD simulations to investigate the interactions of pyrogallol with biomolecules, such as amyloid-beta and tau proteins, which are implicated in Alzheimer's disease, providing insights into how these small molecules can modulate protein aggregation. nih.gov
Prediction of Spectroscopic Properties of Deuterated Pyrogallol and its Reaction Intermediates
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For Pyrogallol-d6 and its reaction intermediates, theoretical calculations can complement experimental spectroscopic data, aiding in structural elucidation and the understanding of reaction mechanisms.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations, often using DFT, can predict the vibrational frequencies and intensities of a molecule. tandfonline.comacs.org For Pyrogallol-d6, this would involve calculating the frequencies of the O-D stretching and bending modes, which are distinct from the O-H modes of non-deuterated pyrogallol. These calculations can help in the assignment of experimental IR and Raman spectra. acs.org Challenges in accurately predicting vibrational properties can arise, particularly for O-H (or O-D) stretching modes, due to effects like hydrogen bonding which can cause significant frequency shifts and band broadening. researchgate.net
NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic shielding constants, which are then converted to chemical shifts (δ). For Pyrogallol-d6, predicting the ¹³C and ²H (deuterium) NMR spectra can be a powerful tool for structural confirmation. While not directly calculating the spectrum, software can use computational outputs to predict spectra that can be compared with experimental data. ljmu.ac.uk
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. orientjchem.orgresearchgate.net This is particularly useful for studying the colored reaction intermediates of pyrogallol, such as semiquinone and quinone species, which are known to be involved in its chemical and biological activities. nih.govx-mol.comnih.gov
| Spectroscopic Technique | Predicted Property | Relevance to Pyrogallol-d6 and Intermediates |
| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | Assignment of O-D and other vibrational modes. acs.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | Structural confirmation and analysis of electronic environment. ljmu.ac.uk |
| UV-Visible (UV-Vis) | Electronic Transition Energies and Intensities | Identification of chromophoric species, especially colored reaction intermediates. nih.govx-mol.com |
This table summarizes the application of computational methods for predicting the spectroscopic properties of Pyrogallol-d6.
Quantum Chemical Calculations for Isotope Effects and Transition State Analysis
Quantum chemical calculations are essential for understanding the subtle effects of isotopic substitution on reaction rates and equilibria, known as isotope effects. They are also critical for characterizing the high-energy, transient structures known as transition states that govern the speed of chemical reactions. numberanalytics.com
Kinetic Isotope Effects (KIEs): The replacement of hydrogen with deuterium (B1214612) in Pyrogallol-d6 can lead to a kinetic isotope effect, where the rate of a reaction involving the breaking of a C-D or O-D bond is different from the corresponding C-H or O-H bond cleavage. libretexts.org Quantum chemical calculations can predict KIEs by determining the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The zero-point energy (ZPE) is lower for a D-X bond than for an H-X bond. If this bond is broken or weakened in the transition state, a higher activation energy is required for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). These calculations are invaluable for elucidating reaction mechanisms. libretexts.orgnih.gov
Transition State Analysis: Transition states represent the energy maximum along a reaction coordinate and cannot be isolated experimentally. numberanalytics.comuni-giessen.de Computational chemistry is therefore the primary tool for their characterization.
Locating Transition States: Algorithms can search the potential energy surface to locate saddle points, which correspond to transition state structures. nih.gov
Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the bond being broken). nih.govelifesciences.org
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to follow the reaction path downhill to the corresponding reactants and products, confirming that the transition state connects the correct species.
Future Research Directions and Emerging Applications of Pyrogallol D6
Development of Novel Synthetic Approaches for Site-Specific Deuteration of Polyphenols
Future research will likely focus on developing more efficient and precise methods for site-specific deuteration. This includes the exploration of novel catalysts and reaction conditions that can target specific hydroxyl and aromatic protons on the pyrogallol (B1678534) ring and other polyphenolic structures. The goal is to create a toolbox of synthetic strategies that allow for the custom design of deuterated polyphenols to probe specific scientific questions. The synthesis of such selectively deuterated molecules is crucial for their application in identifying and quantifying these compounds and their metabolites in complex biological samples. researchgate.net
Expansion of Analytical Applications in "Omics" Research (e.g., Metabolomics, Lipidomics)
The fields of metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids, respectively, stand to benefit significantly from the use of deuterated standards like Pyrogallol-d6. nih.govnih.gov In these "omics" disciplines, accurate quantification of metabolites is essential for understanding cellular processes and identifying biomarkers for disease. mdpi.com
Deuterated internal standards are invaluable in mass spectrometry-based analytical platforms, which are central to modern omics research. nih.gov The known mass shift introduced by deuterium (B1214612) allows for clear differentiation between the internal standard and the naturally occurring analyte, leading to more accurate and reliable quantification. Pyrogallol and its derivatives are relevant in various biological contexts, and having a deuterated standard like Pyrogallol-d6 is crucial for tracing its metabolic fate and quantifying its presence in complex biological matrices. oup.comcolostate.edutdx.cat
Future applications will see the expanded use of Pyrogallol-d6 and other deuterated polyphenols in a wide array of "omics" studies. This includes investigating the gut microbiome's metabolism of dietary polyphenols and understanding the intricate metabolic pathways affected by these compounds. whiterose.ac.uk The integration of data from metabolomics and lipidomics with other omics fields like genomics and proteomics (a multi-omics approach) will provide a more holistic understanding of biological systems, with deuterated standards playing a key role in ensuring data quality and accuracy. frontlinegenomics.com
Advanced Mechanistic Insights into Complex Biological and Chemical Processes
The substitution of hydrogen with deuterium in Pyrogallol-d6 provides a powerful tool for elucidating reaction mechanisms, a concept known as the kinetic isotope effect. This effect can reveal the rate-determining steps of chemical and enzymatic reactions.
In biological systems, pyrogallol and related polyphenols are known to possess antioxidant properties and can interact with various biomolecules. uni-muenchen.denih.gov For example, pyrogallol has been identified as a potential covalent inhibitor of the SARS-CoV-2 3CL protease, where it acts as an electrophile to modify the catalytic cysteine. nih.gov The use of Pyrogallol-d6 in such studies could provide detailed mechanistic insights into the covalent modification process. Furthermore, research has shown that pyrogallol can induce the secretion of beta-amyloid, a key peptide in Alzheimer's disease, through mechanisms involving its reaction intermediates rather than superoxide (B77818) radicals. nih.gov Deuterated pyrogallol could be instrumental in dissecting the complex radical-involved pathways. nih.gov
In chemical processes, pyrogallol is involved in redox-mediated reactions and can scavenge superoxide radicals through proton-coupled electron transfer (PCET). researchgate.net Mechanistic studies on the oxidative coupling of polyphenols with amines have highlighted the importance of the pyrogallol subunit. uni-muenchen.de Employing Pyrogallol-d6 in these investigations can help to clarify the role of specific protons in the reaction mechanism, leading to a more profound understanding of these fundamental chemical transformations.
Exploration of Pyrogallol-d6 in Materials Science Research, e.g., Polymerization Mechanisms
The field of materials science, which involves the discovery and design of new materials, is an emerging area for the application of deuterated compounds like Pyrogallol-d6. rsc.orgpurdylucey.com Pyrogallol itself is utilized in the synthesis of various materials, including polymers and self-assembling nanostructures. ntu.ac.uknih.govnih.gov
One area of interest is the study of polymerization mechanisms. uomustansiriyah.edu.iqchandra-asri.com Pyrogallol can act as a phenolic nucleophile to promote the ring-opening polymerization of bio-based benzoxazines, significantly reducing the curing temperature. researchgate.net The use of Pyrogallol-d6 in these polymerization studies could help to elucidate the reaction kinetics and the role of proton transfer in the polymerization process. By tracking the deuterium label, researchers can gain a more detailed understanding of how the monomer units connect and how the polymer chain grows. uomustansiriyah.edu.iq
Furthermore, pyrogallol-based macrocycles, known as pyrogallol nih.govarenes, are of interest for their ability to form self-assembled structures with potential applications in areas like hydrogen storage and molecular recognition. ntu.ac.uknih.govmdpi.com Deuterated solvents are already used in NMR studies to characterize these assemblies. nih.govresearchgate.net The incorporation of deuterium directly into the pyrogallol building block could provide a more sensitive probe for studying the non-covalent interactions that govern the self-assembly process. As materials science increasingly focuses on creating highly functional and sustainable materials, the insights gained from using deuterated precursors like Pyrogallol-d6 will be invaluable. uni-augsburg.deshibaura-it.ac.jp
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing Pyrogallol-d6 in experimental setups, and how do researchers validate isotopic purity?
- Methodological Answer : Pyrogallol-d6, a deuterated analog of pyrogallol, is commonly characterized via nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., aromatic protons). Researchers use mass spectrometry (LC-MS/MS) to validate isotopic purity (>98% deuterium enrichment) and rule out protio-contamination. Calibration curves with non-deuterated standards are essential for quantification .
- Key Framework : Apply the PICOT framework to structure validation protocols: P opulation (compound batch), I ntervention (analytical method), C omparison (vs. non-deuterated standard), O utcome (purity threshold), T ime (analysis duration) .
Q. How do researchers design synthesis protocols for Pyrogallol-d6 to minimize isotopic scrambling during deuteration?
- Methodological Answer : Synthesis involves acid- or base-catalyzed H/D exchange under controlled conditions (e.g., D₂O/DCl reflux). To prevent scrambling:
- Use inert atmospheres (argon/nitrogen) to avoid proton contamination.
- Optimize reaction time/temperature via Design of Experiments (DoE) to balance deuteration efficiency and structural integrity.
- Validate outcomes using ²H-NMR to confirm site-specific deuteration .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic interference when using Pyrogallol-d6 as an internal standard in metabolomic studies?
- Methodological Answer : Isotopic interference can occur due to natural abundance deuterium in biological matrices. Strategies include:
- Matrix-matched calibration : Spiking deuterated standards into analyte-free biological replicates to quantify background noise.
- High-resolution mass spectrometry (HRMS) : Using mass accuracy (<5 ppm) to distinguish Pyrogallol-d6 from endogenous compounds.
- Statistical correction : Apply algorithms like Savitzky-Golay smoothing to chromatographic data, reducing baseline drift .
Q. How do researchers resolve contradictions in Pyrogallol-d6’s stability data across different pH environments?
- Methodological Answer : Stability studies often report conflicting degradation rates (e.g., acidic vs. alkaline conditions). To resolve contradictions:
Controlled replication : Repeat experiments under identical buffer systems (e.g., phosphate vs. Tris-HCl).
Advanced analytics : Use kinetic isotope effect (KIE) studies to isolate pH-dependent deuterium lability.
Meta-analysis : Aggregate literature data using Cochran’s Q test to identify heterogeneity sources (e.g., temperature fluctuations, UV exposure) .
- Hypothesis Testing : Formulate a null hypothesis (H₀: Stability is pH-independent) and alternative hypothesis (H₁: Stability varies with pH), validated via ANOVA across pH strata .
Q. What methodologies ensure robust integration of Pyrogallol-d6 into oxidative stress assays without confounding redox interactions?
- Methodological Answer : Pyrogallol-d6’s redox activity requires careful optimization:
- Dose-response curves : Establish non-toxic concentration ranges (e.g., 1–50 µM) in cell cultures.
- Competitive inhibition assays : Compare Pyrogallol-d6’s effects with non-deuterated analogs to isolate isotopic impacts on reactive oxygen species (ROS) generation.
- Time-resolved EPR spectroscopy : Directly track free radical quenching efficiency .
Methodological Resources
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Frameworks for Experimental Design :
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Data Analysis Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
